ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a fluorobenzyl moiety, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-4-3-5-10(13)6-9/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEMWPURPNVNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The general steps are as follows:
Preparation of Azide: The starting material, 3-fluorobenzyl bromide, is reacted with sodium azide to form 3-fluorobenzyl azide.
Cycloaddition Reaction: The 3-fluorobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include various substituted triazole derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: Oxidized triazole derivatives are formed.
Scientific Research Applications
Ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure but different substituents.
Itraconazole: A triazole derivative used in the treatment of fungal infections.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl moiety and ethyl ester group differentiate it from other triazole derivatives, potentially leading to unique applications and activities.
Biological Activity
Ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the class of triazole derivatives. This compound has gained attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a triazole ring with an ethyl ester and a 3-fluorobenzyl substituent. This unique configuration contributes to its biological properties:
| Property | Details |
|---|---|
| Molecular Formula | C11H12FN3O2 |
| Molecular Weight | 239.23 g/mol |
| Triazole Ring | Five-membered heterocyclic structure |
| Functional Groups | Ethyl ester and fluorobenzyl group |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. The presence of the triazole ring enhances binding affinity to these enzymes, potentially leading to increased inhibitory activity against cholinesterases .
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus. Studies have demonstrated its bacteriostatic and bactericidal effects, with Minimum Inhibitory Concentrations (MIC) showing promising results .
Anticholinesterase Activity
A study assessing the anticholinesterase activity of triazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against BuChE. This suggests that modifications to the triazole structure can enhance inhibitory potency .
Antimicrobial Evaluation
Research on the antimicrobial properties of triazoles highlighted that this compound showed significant activity against biofilm-forming bacteria. The compound's ability to disrupt biofilm formation was confirmed through Scanning Electron Microscopy (SEM), which revealed structural deformations in bacterial colonies upon treatment .
Study on Antibiofilm Activity
In a study focused on the antibiofilm potential of various triazoles, this compound was evaluated alongside other derivatives. Results indicated that this compound effectively reduced biofilm biomass at sub-MIC concentrations, showcasing its potential for therapeutic applications in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the substituent groups on the triazole ring significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups like fluorine at specific positions enhanced enzyme inhibition while maintaining low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for triazole synthesis. For derivatives like this compound, reaction parameters such as solvent choice (e.g., DMF or N,N-dimethylacetamide), temperature (80–100°C), and catalyst loading (e.g., CuI or CuSO₄·Na ascorbate) significantly influence yield. Evidence from analogous triazole esters (e.g., ethyl 1-(2,6-difluorobenzyl) derivatives) shows that potassium carbonate in N,N-dimethylacetamide at 80°C for 10 hours achieves high purity . Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, derivatives like ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate have been resolved using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å), revealing bond lengths and angles consistent with triazole geometry . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and fluorobenzyl protons (δ ~5.5 ppm for N-CH₂) .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₂H₁₁FN₃O₂: 264.09 g/mol) .
Q. What purification strategies are effective for removing byproducts in triazole ester synthesis?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate, 3:1 to 1:1) effectively separates the target compound from unreacted azides or alkynes. For fluorinated derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) may improve purity, especially if polar byproducts persist . Recrystallization from ethanol/water mixtures (70:30) is also viable for high-yield batches .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of fluorinated triazole esters?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model reaction pathways, such as the regioselectivity of triazole formation. For instance, studies on similar compounds show that fluorine substituents on the benzyl group lower the energy barrier for cycloaddition by stabilizing transition states via electron-withdrawing effects . Discrepancies between computational predictions and experimental yields (e.g., unexpected byproducts) may arise from solvent effects or catalyst decomposition, necessitating iterative feedback between simulations and lab trials .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : If NMR suggests a different conformation than X-ray data, dynamic effects (e.g., rotational isomerism) must be considered. For example, in ethyl 1-benzyl triazole carboxylates, crystallography may reveal a planar triazole ring, while NMR shows averaged signals due to rapid rotation of the benzyl group. Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" conformers for analysis . Additionally, Hirshfeld surface analysis of crystallographic data quantifies intermolecular interactions (e.g., C–H···F bonds) that influence stability .
Q. How can the fluorobenzyl group’s electronic properties be exploited in pharmacological profiling?
- Methodological Answer : The 3-fluorobenzyl moiety enhances lipophilicity (logP ~2.5) and bioavailability, as seen in related triazole-based kinase inhibitors. Structure-activity relationship (SAR) studies require:
- Docking simulations : To predict binding affinities for targets like cytochrome P450 enzymes .
- In vitro assays : Metabolic stability tests (e.g., liver microsome incubation) quantify degradation rates. Fluorine’s electronegativity may reduce metabolic oxidation at the benzyl position .
Q. What safety protocols are critical for handling fluorinated triazole intermediates?
- Methodological Answer : Fluorinated compounds often generate toxic HF upon decomposition. Key precautions include:
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and fume hoods .
- Waste management : Neutralize acidic byproducts with calcium carbonate before disposal .
- In situ monitoring : Use IR spectroscopy to detect unexpected exotherms during synthesis .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, J=7.1 Hz, 3H, CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 5.52 (s, 2H, N-CH₂), 7.02–7.40 (m, 4H, Ar-H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₃), 61.5 (OCH₂), 123.8 (triazole C), 162.5 (C=O) | |
| LC-MS (ESI⁺) | [M+H]⁺ = 264.1, [M+Na]⁺ = 286.1 |
Table 2 : Reaction Optimization Parameters for CuAAC Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | N,N-Dimethylacetamide | Maximizes solubility of Cu catalyst | |
| Temperature | 80°C | Balances reaction rate vs. decomposition | |
| Catalyst | CuSO₄·Na ascorbate (10 mol%) | Avoids CuI aggregation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
